molecular formula C27H34N2O6 B2920854 Fmoc-D-Lys(Me,Boc)-OH CAS No. 2044709-77-3

Fmoc-D-Lys(Me,Boc)-OH

Cat. No.: B2920854
CAS No.: 2044709-77-3
M. Wt: 482.577
InChI Key: JHMSFOFHTAYQLS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Me,Boc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the amino group, while the Boc (tert-butyloxycarbonyl) group protects the side chain of lysine. The compound is valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-D-Lys(Me,Boc)-OH, also known as Fmoc-D-Lys(Boc,Me)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of peptide bonds, contributing to the synthesis of complex peptides.

Mode of Action

The compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions. The Boc group, on the other hand, protects the side chain of the lysine residue . The compound interacts with its targets by forming peptide bonds, leading to the creation of the desired peptide sequence.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are essential for creating the peptide’s primary structure. The downstream effects include the synthesis of complex peptides, which can then fold into their respective secondary, tertiary, and quaternary structures.

Pharmacokinetics

Instead, its effectiveness is determined by its efficiency in peptide bond formation and the stability of the protecting groups (Fmoc and Boc) during the synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis . Optimal conditions are necessary to ensure the efficacy and stability of the compound during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Me,Boc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Boc group. The process begins with the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) to protect the amino group. This is followed by the protection of the side chain using di-tert-butyl dicarbonate (Boc) under basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common. This method allows for the efficient removal of excess reagents and by-products through simple filtration and washing steps .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(Me,Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Cleavage Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection and coupling steps ensure the formation of peptide bonds, while the cleavage step removes protecting groups to yield the final peptide product .

Scientific Research Applications

Fmoc-D-Lys(Me,Boc)-OH is extensively used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. The use of the Boc group for side chain protection also provides stability under various reaction conditions, making it a versatile choice for peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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